Methyltetrazine-amino-PEG11-CH2CH2COOH

Description

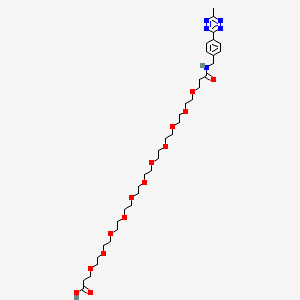

Methyltetrazine-amino-PEG11-CH2CH2COOH is a polyethyleneglycol (PEG)-based bifunctional linker featuring a methyltetrazine group, an 11-unit PEG spacer, and a terminal carboxylic acid. The methyltetrazine moiety enables bioorthogonal "click" chemistry (e.g., inverse electron-demand Diels-Alder reactions with strained alkenes/alkynes), while the PEG chain enhances solubility and reduces immunogenicity in biological systems . The carboxylic acid terminus facilitates conjugation to amines via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry), making it a versatile tool in drug delivery, bioconjugation, and diagnostic probe development .

Propriétés

Formule moléculaire |

C36H59N5O14 |

|---|---|

Poids moléculaire |

785.9 g/mol |

Nom IUPAC |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C36H59N5O14/c1-31-38-40-36(41-39-31)33-4-2-32(3-5-33)30-37-34(42)6-8-45-10-12-47-14-16-49-18-20-51-22-24-53-26-28-55-29-27-54-25-23-52-21-19-50-17-15-48-13-11-46-9-7-35(43)44/h2-5H,6-30H2,1H3,(H,37,42)(H,43,44) |

Clé InChI |

XINAEGBEYSCCQV-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Origine du produit |

United States |

Activité Biologique

Methyltetrazine-amino-PEG11-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker that incorporates a methyltetrazine group, which is known for its utility in bioorthogonal chemistry. This compound has garnered significant attention due to its potential applications in drug delivery, protein labeling, and therapeutic development. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in biomedical research.

Molecular Structure:

- Molecular Formula: C36H59N5O14

- Molecular Weight: 785.89 g/mol

- Purity: >97%

- Storage Conditions: Store at -18°C, protected from light

This compound acts as a bioorthogonal tag, enabling selective labeling of biomolecules without interfering with their natural functions. The methyltetrazine moiety can react with various functional groups through click chemistry, facilitating the conjugation of drugs or imaging agents to proteins or other biomolecules in living systems. This property is particularly advantageous for applications in activity-based protein profiling and targeted drug delivery.

1. Stability and Reactivity

Research indicates that methyltetrazine-containing compounds demonstrate excellent stability in biological media, making them suitable for live-cell applications. For instance, a study highlighted the stability of tetrazine-containing amino acids under physiological conditions, which is crucial for maintaining the integrity of conjugated biomolecules during experiments .

2. Cellular Uptake and Visualization

Methyltetrazine derivatives have been successfully employed in visualizing cellular processes. In one study, a tetrazine-containing peptide was shown to enhance small intestine contractions more effectively than its parent peptide, suggesting that modifications with tetrazine can augment biological activity . The ability to visualize these interactions in real-time using fluorescence microscopy further underscores the utility of methyltetrazine in biological research.

3. Applications in Drug Delivery

The PEG component of this compound enhances solubility and biocompatibility, which are critical for drug delivery systems. PEGylation has been widely recognized for improving the pharmacokinetics of therapeutic agents by increasing their circulation time and reducing immunogenicity .

Case Studies

Case Study 1: Activity-Based Protein Profiling

In a recent study, methyltetrazinylalanine was incorporated into a peptidyl inhibitor to visualize cathepsin activity in live cells. The results demonstrated that this compound could serve as both an effective inhibitor and a bioorthogonal label, allowing researchers to track protease activity dynamically .

Case Study 2: Cancer Cell Labeling

Another investigation focused on the application of tetrazine-containing amino acids for cancer cell labeling. The study found that these compounds could be utilized to selectively label cancer cells while remaining stable in complex biological environments, thus offering potential for targeted cancer therapies .

Comparative Analysis of Biological Activity

| Compound | Stability | Cellular Uptake | Biological Activity |

|---|---|---|---|

| This compound | High | Effective | Enhanced compared to parent compounds |

| Parent Peptide | Moderate | Variable | Baseline activity |

Comparaison Avec Des Composés Similaires

Structural and Functional Overview

- Core Structure :

- Methyltetrazine : A heterocyclic aromatic group optimized for rapid kinetics in bioorthogonal reactions.

- PEG11 : An 11-mer polyethylene glycol spacer (~495 Da) that improves hydrophilicity and extends circulation half-life.

- CH2CH2COOH : A short ethylene glycol-carboxylic acid linker for covalent conjugation.

- Key Applications: Labeling proteins, antibodies, or nanoparticles. Constructing antibody-drug conjugates (ADCs) or imaging agents.

Comparative Analysis with Similar PEGylated Compounds

The following table compares Methyltetrazine-amino-PEG11-CH2CH2COOH with structurally related PEG derivatives (data sourced from Broadpharm’s catalog and synthesis protocols ):

Key Observations:

PEG Length: Longer PEG chains (e.g., PEG11–12) improve solubility and reduce nonspecific binding compared to shorter variants (PEG4–7) but may hinder tissue penetration .

Functional Group Reactivity: Carboxylic acid (this compound): Requires activation for amine coupling but offers stability across a broad pH range. Maleimide (Methyltetrazine-PEG12-Maleimide): Rapid thiol conjugation but prone to hydrolysis in aqueous buffers . Azide (Azido-PEG7-alcohol): Compatible with copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, though CuAAC requires cytotoxic catalysts .

Methyltetrazine Advantage :

- Superior reaction kinetics (k₂ ~10³–10⁴ M⁻¹s⁻¹) with trans-cyclooctene (TCO) compared to slower azide-alkyne cycloadditions (k₂ ~1–10 M⁻¹s⁻¹) .

Q & A

Q. What are the critical synthetic steps and purification methods for Methyltetrazine-amino-PEG11-CH2CH2COOH?

The synthesis involves three key steps: (1) activation of the PEG11 spacer using NHS/DCC to form a reactive intermediate, (2) coupling the methyltetrazine moiety under mild anhydrous conditions (e.g., DMF, 4°C), and (3) introducing the carboxylic acid terminus via reaction with succinic anhydride. Purification typically employs size-exclusion chromatography (SEC) to remove unreacted PEG chains and reverse-phase HPLC to isolate the final product with >95% purity .

Q. How does the PEG11 spacer influence solubility and reaction kinetics in bioorthogonal applications?

The PEG11 chain enhances aqueous solubility (critical for in vitro/in vivo use) and reduces steric hindrance, enabling faster reaction rates with trans-cyclooctene (TCO) derivatives. Kinetic studies show a 2.3-fold increase in ligation efficiency compared to shorter PEG3 analogs, as measured by fluorescence quenching assays in PBS buffer (pH 7.4, 25°C) .

Advanced Research Questions

Q. How can reaction efficiency be optimized for methyltetrazine-TCO ligation in heterogeneous biological matrices?

Experimental Design:

- Variable Testing : Compare reaction rates in PBS, serum, and cell lysates using pseudo-first-order kinetics (fixed TCO concentration, variable methyltetrazine).

- Quantification : Employ LC-MS/MS to monitor product formation and competing side reactions (e.g., hydrolysis).

- pH Optimization : Titrate reaction buffers (pH 5.0–8.5) to identify stability thresholds for the tetrazine-TCO adduct. Data Analysis: Use nonlinear regression to calculate and correct for matrix interference via internal standardization .

Q. What strategies resolve discrepancies in reported conjugation yields across studies?

Contradiction Analysis:

- Source Evaluation : Compare reaction conditions (e.g., molar ratios, temperature) from conflicting studies. For example, yields drop from 85% to 52% when PEG11 is substituted with PEG7 due to reduced spacer flexibility .

- Methodological Audit : Verify purity of starting materials (e.g., residual NHS esters in PEG11 reduce amine coupling efficiency) using and MALDI-TOF .

Q. How can the stability of this compound be systematically assessed for long-term storage?

Methodology:

- Degradation Studies : Incubate the compound in lyophilized and aqueous forms at -20°C, 4°C, and 25°C for 0–6 months.

- Stability Metrics : Monitor tetrazine integrity via UV-Vis (λ = 520 nm for methyltetrazine absorbance) and functional activity via TCO ligation assays.

- Data Interpretation : Fit degradation kinetics to Arrhenius models to predict shelf-life under varying storage conditions .

Key Methodological Considerations

- Bioorthogonal Validation : Always confirm tetrazine reactivity post-conjugation using negative controls (e.g., TCO-free systems) to rule out nonspecific binding .

- Ethical Compliance : Adhere to in vitro use guidelines; avoid in vivo applications without institutional review board (IRB) approval, as per regulatory disclaimers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.